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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol
CAS No.: 114971-53-8
Cat. No.: B050664
Get Quote
. J

Executive Summary

2,5-Dimethyl-4-iodophenol (CAS: 114971-53-8) represents a critical scaffold in crystal
engineering and medicinal chemistry.[1] Unlike simple phenols, this molecule introduces a
competition between strong hydrogen bonding (

) and directional halogen bonding (

)-[1]

This guide provides a rigorous protocol for the synthesis, single-crystal growth, and X-ray
diffraction (XRD) analysis of this compound.[1] It emphasizes the identification of Type Il
halogen bonds, which are pivotal for designing supramolecular assemblies and understanding
the steric influence of ortho- and meta-methyl substituents on crystal packing.[1]

Chemical Identity & Properties

Before initiating structural studies, the target's physicochemical profile must be verified to
ensure phase purity.[1]
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Property Value /| Description

IUPAC Name 4-lodo-2,5-dimethylphenol

Molecular Formula

Molecular Weight 248.06 g/mol

Melting Point 98-100 °C (Lit.)[1]

Appearance Off-white to pale yellow needles
Soluble in

Solubility

, EtOH, Acetone; Insoluble in

H-Bond Donor 1 (Phenolic OH)

1 (lodine
Halogen Bond Donor
-hole)

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for structural solution. The following protocol
ensures high purity and optimal crystal habit.

Synthesis Route (Direct lodination)

Rationale: Direct iodination of activated phenols is preferred over diazonium routes for yield
and atom economy.

» Reagents: Dissolve 2,5-dimethylphenol (10 mmol) in methanol (20 mL).

 lodination: Add Sodium lodide (Nal, 12 mmol) followed by the dropwise addition of aqueous
Sodium Hypochlorite (NaOCI) or Hydrogen Peroxide (

) at 0°C.

o Mechanism:[1][2] In situ generation of electrophilic iodine species (
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e Quenching: After 2 hours, quench with saturated sodium thiosulfate (

) to remove unreacted iodine (indicated by color change from brown to clear).

e |solation: Acidify with HCI (1M), extract with dichloromethane (DCM), and dry over

 Purification: Recrystallize from ethanol/water (9:1) to remove regioisomers.

Single Crystal Growth (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for XRD. Use the Slow
Evaporation Technique.

e Solvent System: Chloroform (

) or Toluene.

o Why: Non-polar/moderately polar solvents encourage the formation of intermolecular H-
bonds between solute molecules rather than solute-solvent interactions.

e Procedure:

[e]

Dissolve 50 mg of purified compound in 2 mL of solvent in a scintillation vial.

o

Cover with parafilm and poke 3-4 pinholes to control evaporation rate.

Store in a vibration-free, dark environment at 20°C.

[¢]

[¢]

Timeline: Harvest crystals after 48—72 hours.

Crystallographic Workflow

This section details the logic flow for solving the structure, emphasizing the detection of
halogen bonds.

Data Collection Strategy

o Temperature: Collect data at 100 K (Cryostream).
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o Reason: Reduces thermal motion (atomic displacement parameters), essential for
resolving the electron density of the iodine atom and locating the hydroxyl hydrogen
accurately.[1]

o Absorption Correction: lodine is a heavy absorber (

). Apply rigorous multi-scan or analytical absorption corrections (e.g., SADABS) to prevent
systematic errors in bond lengths.[1]

Refinement Logic

e Space Group Determination: Expect Monoclinic (

) or Triclinic (
), common for planar aromatic phenols.[1]

e Hydrogen Placement:
o Methyl H:[1] Constrain using a riding model (AFIX 137 in SHELX).
o Hydroxyl H: Locate in the difference Fourier map. Refine isotropically with

.[1] This is critical to proving the H-bond network.

Visualization of Workflow
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Figure 1: Operational workflow for the structural determination of 2,5-dimethyl-4-iodophenol.

Supramolecular Analysis & Structural Expectations

This is the core scientific value of the guide. In the absence of a pre-existing CIF in the public
domain, you must analyze your solved structure against these established motifs for
halogenated phenols.[1]
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The Competition: H-Bond vs. X-Bond

The crystal packing is dictated by the competition between two primary synthons:
e Classical Hydrogen Bond (

): Strong, electrostatic.[1] Typically forms infinite chains (
chains in graph set notation).

e Halogen Bond (

): The "sigma-hole" on the lodine atom (positive electrostatic potential) attracts the lone pair
of the Phenolic Oxygen.

Predicted Packing Motifs

Based on structural analogs (e.g., 4-iodophenol and 2,6-dimethyl-4-iodophenol), expect the
following:

o Steric Steering: The methyl group at the 2-position (ortho to OH) provides steric bulk. This
often prevents the formation of flat, planar sheets seen in simple phenols, forcing the
molecules into helical chains or dimers.[1]

e Type Il Halogen Bonding: Look for

contacts.

o Geometry:

1]

o Significance: These contacts stabilize the stacking of aromatic rings.

Quantitative Metrics for Validation

When analyzing your solved structure, validate interactions using these geometric cutoffs:
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Figure 2: Supramolecular interaction hierarchy.[1] Note how the 2,5-methyl steric bulk
modulates the primary hydrogen bonding network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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